Fmoc-N-Me-Thr(Bzl)-OH
CAS No.: 198561-81-8
Cat. No.: VC21543217
Molecular Formula: C27H27NO5
Molecular Weight: 445,52 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 198561-81-8 |
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Molecular Formula | C27H27NO5 |
Molecular Weight | 445,52 g/mole |
IUPAC Name | (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid |
Standard InChI | InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 |
Standard InChI Key | OJELSPMZRJEODW-CJAUYULYSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
SMILES | CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Canonical SMILES | CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Chemical Identification and Physical Properties
Chemical Identity
Fmoc-N-Me-Thr(Bzl)-OH is identified by the CAS number 198561-81-8 with a molecular formula of C₂₇H₂₇NO₅ and a molecular weight of 445.51 g/mol . The IUPAC name is (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid. This compound can be uniquely identified by its InChIKey OJELSPMZRJEODW-CJAUYULYSA-N .
The compound's structure is represented by the following SMILES notation:
CC@@HC@HC(O)=O
Physical Properties
Fmoc-N-Me-Thr(Bzl)-OH appears as a colorless to white powder with a melting point range of 116-122°C . In commercial applications, a high purity standard of ≥98.0% (HPLC) is typically specified for peptide synthesis applications . The compound should be stored at 2-8°C to maintain stability and prevent degradation .
Structural Features
The compound possesses several key structural features that define its chemical behavior:
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The Fmoc group: A bulky aromatic protecting group that shields the amino function during peptide synthesis
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N-methylation: Modification of the amino nitrogen that restricts conformational freedom
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Threonine backbone: Provides the amino acid core with its characteristic side chain
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Benzyl protection: Shields the hydroxyl group on the threonine side chain
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Free carboxylic acid: Allows for coupling to other amino acids during peptide synthesis
Synthesis and Production
Synthetic Pathways
The synthesis of Fmoc-N-Me-Thr(Bzl)-OH typically follows a multi-step process:
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Protection of the threonine side chain with a benzyl group
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N-methylation of the amino group
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Introduction of the Fmoc protecting group
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
The primary application of Fmoc-N-Me-Thr(Bzl)-OH is in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing N-methylated threonine residues into peptide sequences . The Fmoc protection strategy has become a preferred method in modern peptide synthesis due to its mild deprotection conditions that preserve other sensitive functional groups .
Advantages of N-Methylation
The incorporation of N-methylated amino acids into peptides offers several significant advantages:
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Increased resistance to proteolytic degradation
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Enhanced membrane permeability and bioavailability
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Restricted conformational freedom, leading to specific secondary structures
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Modified hydrogen bonding patterns
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Increased lipophilicity
These properties make Fmoc-N-Me-Thr(Bzl)-OH valuable in designing peptides with improved pharmacological profiles, particularly for therapeutic applications.
Comparison with Non-Methylated Derivatives
Fmoc-N-Me-Thr(Bzl)-OH differs significantly from its non-methylated counterpart, Fmoc-Thr(Bzl)-OH (CAS: 117872-75-0) :
Property | Fmoc-N-Me-Thr(Bzl)-OH | Fmoc-Thr(Bzl)-OH |
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Molecular Formula | C₂₇H₂₇NO₅ | C₂₆H₂₅NO₅ |
Molecular Weight | 445.51 g/mol | 431.5 g/mol |
N-H Hydrogen Bonding | Absent (N-methylated) | Present |
Peptide Bond Character | Increased cis tendency | Predominantly trans |
Coupling Efficiency | Lower (sterically hindered) | Higher |
Conformational Effects | Restricted backbone | More flexible |
This comparison highlights how the additional methyl group substantially alters both the chemistry and the biological properties of resulting peptides.
Reaction Chemistry
Deprotection Mechanisms
The Fmoc group in Fmoc-N-Me-Thr(Bzl)-OH can be selectively removed under basic conditions, typically using piperidine in dimethylformamide (DMF). The mechanism involves abstraction of the acidic proton at the 9-position of the fluorene system, followed by elimination to form dibenzofulvene and release of the N-methylated amino acid .
The benzyl (Bzl) protecting group remains stable under these basic conditions but can be removed by hydrogenolysis using a palladium catalyst under hydrogen atmosphere or by strong acidic conditions.
Coupling Challenges
Due to the steric hindrance introduced by the N-methyl group, coupling reactions involving Fmoc-N-Me-Thr(Bzl)-OH present specific challenges:
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Reduced nucleophilicity of the nitrogen in subsequent coupling steps
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Slower reaction kinetics requiring extended coupling times
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Potential for racemization during activation
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Need for more potent coupling reagents
These challenges necessitate optimized coupling conditions, often involving specialized activation methods and coupling reagents.
Side Reactions and Mitigation
Several side reactions can occur during the use of Fmoc-N-Me-Thr(Bzl)-OH in peptide synthesis:
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Racemization during activation
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Incomplete coupling due to steric hindrance
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Formation of deletion sequences
To mitigate these issues, researchers employ strategies such as:
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Using coupling reagents that minimize racemization
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Implementing double coupling protocols
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Carefully monitoring reaction completion
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Optimizing reaction conditions (temperature, concentration, solvent)
Biological Effects of N-Methylation
Conformational Impacts
Research Considerations and Best Practices
Troubleshooting in Peptide Synthesis
When using Fmoc-N-Me-Thr(Bzl)-OH in peptide synthesis, several challenges may arise:
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Incomplete coupling:
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Use more potent coupling reagents (HATU, PyBOP)
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Implement extended coupling times or double coupling protocols
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Consider microwave-assisted synthesis methods
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Difficult Fmoc deprotection:
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Extend deprotection times
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Use fresh deprotection solutions
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Consider additives to prevent side reactions
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Aggregation during synthesis:
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Add chaotropic salts
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Use solvent mixtures that reduce aggregation
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Consider special resins designed for difficult sequences
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Comparative Analysis with Related Compounds
Comparison with Other Protected Threonine Derivatives
Fmoc-N-Me-Thr(Bzl)-OH can be compared with other protected threonine derivatives used in peptide synthesis:
This comparison highlights the distinct properties each derivative brings to peptide synthesis, allowing researchers to select the most appropriate building block for specific applications.
Structure-Activity Relationships
The structure of Fmoc-N-Me-Thr(Bzl)-OH directly influences its behavior in chemical reactions and the properties of peptides containing the deprotected amino acid:
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The N-methyl group creates steric hindrance affecting coupling efficiency
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Benzyl protection provides stability during synthesis while allowing selective deprotection
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The Fmoc group enables reliable protection with convenient deprotection monitoring
Understanding these structure-activity relationships is crucial for effectively utilizing this compound in peptide chemistry and drug design.
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